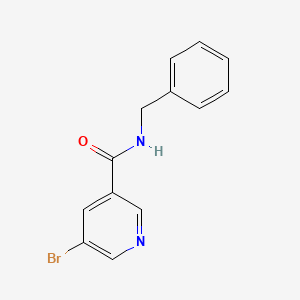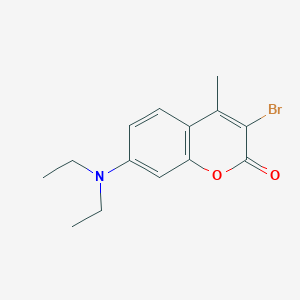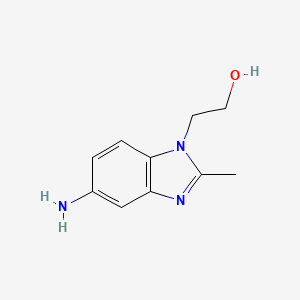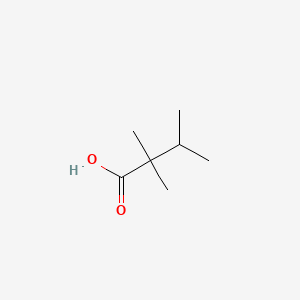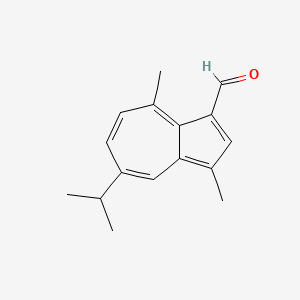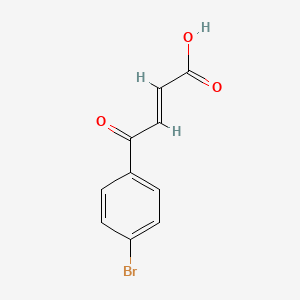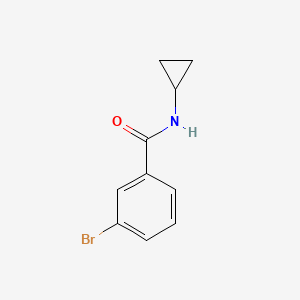
3-bromo-N-cyclopropylbenzamide
Übersicht
Beschreibung
3-bromo-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosynthesis Inhibition Research
5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, compounds closely related to 3-bromo-N-cyclopropylbenzamide, have been studied for their ability to inhibit photosynthetic electron transport. The efficiency of these inhibitors depends on their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety. These compounds have been found to interact with chlorophyll a and aromatic amino acids in the pigment-protein complexes, mainly in photosystem 2 (Kráľová et al., 2013).
Synthesis and Chemical Reactions
Research involving this compound-like compounds includes the synthesis and evaluation of their reactions. For example, the synthesis of small-ring compounds like cyclopropanol, cyclopropyl bromide, and cyclopropylamine has been investigated, providing insights into the reactivity and potential applications of these compounds in various chemical processes (Roberts & Chambers, 1951).
Enzyme Inhibition Studies
Compounds structurally similar to this compound have been evaluated for their inhibitory effects on various enzymes. For instance, bromophenol derivatives incorporating cyclopropane moieties have been tested as inhibitors of carbonic anhydrase enzymes, exhibiting potent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Antidiabetic Research
Derivatives of bromobenzamide, similar to this compound, have been studied for their potential therapeutic applications in metabolic disorders. For example, a compound was evaluated for its antidiabetic potential through peroxisome proliferator-activated receptor activation, demonstrating its ability to alleviate glucose and lipid abnormalities (Jung et al., 2017).
Cancer Research and Apoptosis
3-Aminobenzamide, a compound structurally related to this compound, has been used in studies related to cancer and apoptosis. It has been found to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion, providing insights into potential therapeutic applications in cancer research (Malorni et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOROVSHSRTGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358450 | |
| Record name | 3-bromo-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337535-74-7 | |
| Record name | 3-bromo-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



